molecular formula C9H9N3O B034462 2-Methoxyquinoxalin-6-amine CAS No. 105866-66-8

2-Methoxyquinoxalin-6-amine

Cat. No. B034462
CAS RN: 105866-66-8
M. Wt: 175.19 g/mol
InChI Key: NEEMMUSCTBKNQU-UHFFFAOYSA-N
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Description

2-Methoxyquinoxalin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a quinoxaline ring with a methoxy group attached at the 2-position and an amino group at the 6-position.

Mechanism Of Action

The mechanism of action of 2-Methoxyquinoxalin-6-amine is not fully understood, but studies suggest that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, it has been shown to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
Studies have reported that 2-Methoxyquinoxalin-6-amine has a low toxicity profile and does not cause significant adverse effects in vivo. Additionally, it has been shown to have good bioavailability and can penetrate cell membranes, making it a potential candidate for drug development.

Advantages And Limitations For Lab Experiments

One advantage of 2-Methoxyquinoxalin-6-amine is its simple synthesis method, which makes it easy to produce in large quantities. Additionally, it has a low toxicity profile and can be used in various fields such as medicinal chemistry, material science, and catalysis.
One limitation of 2-Methoxyquinoxalin-6-amine is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its activity for specific applications.

Future Directions

There are several future directions for the research and development of 2-Methoxyquinoxalin-6-amine. One direction is the optimization of its activity as an anticancer agent, with a focus on understanding its mechanism of action and identifying new targets for its activity. Additionally, there is potential for the development of new materials and catalysts based on 2-Methoxyquinoxalin-6-amine, with a focus on tuning their properties for specific applications. Finally, there is potential for the development of new synthetic methods for 2-Methoxyquinoxalin-6-amine and its derivatives, which can expand its potential applications in various fields.

Scientific Research Applications

2-Methoxyquinoxalin-6-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce cell death in cancer cells. Additionally, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, 2-Methoxyquinoxalin-6-amine has been used as a building block for the synthesis of new materials with unique properties. For example, it has been used in the synthesis of metal-organic frameworks (MOFs) that have high surface area and tunable properties, making them useful for gas storage and separation.
In catalysis, 2-Methoxyquinoxalin-6-amine has been used as a ligand for the synthesis of new catalysts with high activity and selectivity. For example, it has been used in the synthesis of palladium catalysts for the Suzuki-Miyaura coupling reaction, which is an important reaction in organic synthesis.

properties

CAS RN

105866-66-8

Product Name

2-Methoxyquinoxalin-6-amine

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-methoxyquinoxalin-6-amine

InChI

InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3

InChI Key

NEEMMUSCTBKNQU-UHFFFAOYSA-N

SMILES

COC1=CN=C2C=C(C=CC2=N1)N

Canonical SMILES

COC1=CN=C2C=C(C=CC2=N1)N

synonyms

6-Quinoxalinamine,2-methoxy-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into 20 ml of methanol was dissolved 726 mg of 2-methoxy-6-nitroquinoxaline, and then 1.0 g of iron powder and a saturated ammonium chloride aqueous solution were added thereto, followed by heating under refluxing overnight. Insoluble matter was separated by filtration using celite and then the solvent was removed by evaporation. A sodium bicarbonate aqueous solution was added to the residue, followed by extraction with ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by evaporation and the resulting residue was purified by silica gel column chromatography to obtain 770 mg of the title compound from chloroform-methanol (100:1, v/v).
Quantity
0 (± 1) mol
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1 g
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726 mg
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20 mL
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solvent
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